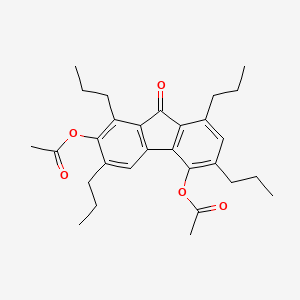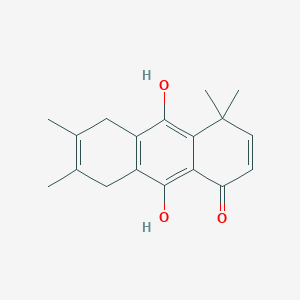-lambda~5~-phosphane CAS No. 158954-65-5](/img/structure/B14276405.png)
[(2-Ethylphenyl)imino](triphenyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylphenyl)imino-lambda~5~-phosphane is a chemical compound with the molecular formula C42H34N2P2 It is a member of the phosphorane family, characterized by the presence of a phosphorus atom bonded to four phenyl groups and one imino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylphenyl)imino-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with an appropriate imine precursor. One common method is the reaction of triphenylphosphine with 2-ethylbenzaldehyde in the presence of a suitable base, such as sodium hydride, under an inert atmosphere. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (2-Ethylphenyl)imino-lambda~5~-phosphane are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethylphenyl)imino-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The imino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted imino derivatives.
Applications De Recherche Scientifique
(2-Ethylphenyl)imino-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with biological molecules.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to act as a stabilizing agent.
Mécanisme D'action
The mechanism of action of (2-Ethylphenyl)imino-lambda~5~-phosphane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The compound’s imino group can also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
(2-Ethylphenyl)imino-lambda~5~-phosphane can be compared with other similar compounds, such as:
Triphenylphosphine: A common organophosphorus compound used in various chemical reactions and as a ligand in coordination chemistry.
Terphenyls: Aromatic hydrocarbons with similar structural features but lacking the phosphorus and imino groups.
Phosphine oxides: Oxidized derivatives of phosphines, which have different reactivity and applications.
The uniqueness of (2-Ethylphenyl)imino-lambda~5~-phosphane lies in its combination of the imino group with the triphenylphosphine structure, providing distinct chemical and biological properties.
Propriétés
Numéro CAS |
158954-65-5 |
|---|---|
Formule moléculaire |
C26H24NP |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
(2-ethylphenyl)imino-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C26H24NP/c1-2-22-14-12-13-21-26(22)27-28(23-15-6-3-7-16-23,24-17-8-4-9-18-24)25-19-10-5-11-20-25/h3-21H,2H2,1H3 |
Clé InChI |
HBPOJUHICQJEBK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


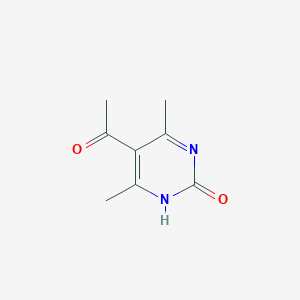
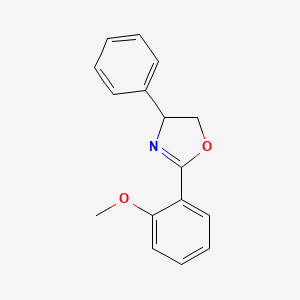
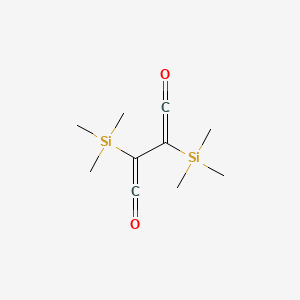
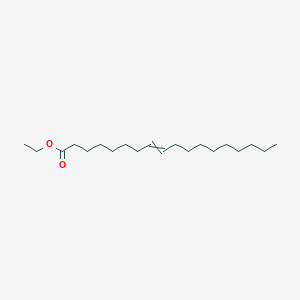
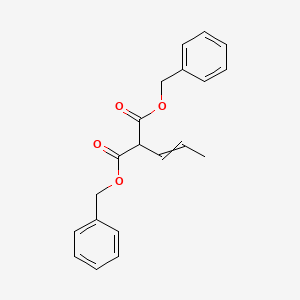
![N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea](/img/structure/B14276376.png)
silane](/img/structure/B14276379.png)

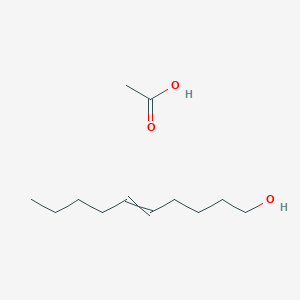
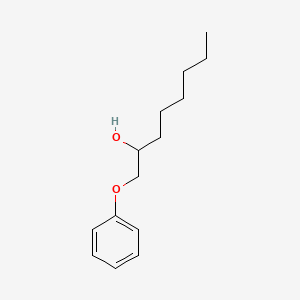
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)

